molecular formula C8H9BrN2O2 B13075778 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid

Cat. No.: B13075778
M. Wt: 245.07 g/mol
InChI Key: FLIIXVMMUOIUAF-UHFFFAOYSA-N
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Description

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid is a non-proteinogenic α-amino acid characterized by a pyridine ring substituted with a bromine atom at the 3-position and an amino acid backbone.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-amino-3-(3-bromopyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)

InChI Key

FLIIXVMMUOIUAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(C(=O)O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of the amino and propanoic acid groups. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 3-bromo-2-pyridinecarboxaldehyde, which is then subjected to reductive amination with an appropriate amine to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or modulation of protein-protein interactions, which can have therapeutic effects in various diseases .

Comparison with Similar Compounds

Brominated Phenylalanine Derivatives

  • (R)-2-Amino-3-(3-bromophenyl)propanoic acid (CAS: 99295-78-0): Structure: Features a 3-bromophenyl group instead of a bromopyridine. Properties: Purity >98%, molecular weight 244.09 g/mol, stored as a 25 µL solution at 10 mM . Applications: Used in chiral synthesis and biochemical studies due to its enantiomeric specificity.
  • (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 24250-84-8): Structure: Bromine at the para position of the phenyl ring. Properties: Molecular weight 244.09 g/mol, stored at 2–8°C . Key Difference: Positional isomerism (para vs. meta bromine) alters electronic distribution and steric interactions compared to the pyridine analog.

Nitro-Substituted Derivatives

  • (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS: 19883-74-0): Structure: Nitro group at the phenyl meta position. Properties: Molecular weight 210.19 g/mol, 97% purity . Reactivity: The nitro group enhances electrophilicity, making it a precursor for reduction reactions or metal coordination studies.

Heterocyclic Variants

  • 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic Acid (CAS: 33600-67-8): Structure: Indole ring with a methoxy substituent. Properties: Molecular weight 361.3 g/mol; indole moiety enables π-π stacking and hydrogen bonding . Applications: Potential use in neurotransmitter research due to structural similarity to tryptophan.
  • 2-Amino-3-(thiophen-2-yl)propanoic acid: Structure: Thiophene ring instead of pyridine. Biocatalytic Relevance: Used in stereoselective ammonia elimination/addition reactions due to sulfur’s electron-rich nature .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Key Substituent Storage Conditions
2-Amino-3-(3-bromopyridin-2-yl)propanoic acid C₈H₉BrN₂O₂ 245.08 (estimated) N/A 3-Bromopyridin-2-yl N/A
(R)-3-Bromophenyl analog C₉H₁₀BrNO₂ 244.09 >98% 3-Bromophenyl Solution (10 mM)
(S)-3-Nitrophenyl analog C₉H₁₀N₂O₄ 210.19 97% 3-Nitrophenyl N/A
6-Methoxyindole analog C₁₂H₁₄N₂O₃ 246.25 (actual: 361.3)* N/A 6-Methoxyindol-3-yl N/A

*Discrepancy noted in molecular formula vs. weight in ; likely typographical error.

Antimycobacterial Activity

  • Thiazole-Containing Derivatives (e.g., (S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid): Activity: Inhibits Mycobacterium tuberculosis H37Ra and M. bovis (BCG) at non-toxic concentrations (IC₅₀ ~10–50 µM) . Mechanism: Thiazole rings enhance membrane permeability and target enzyme interactions.
  • Bromopyridine vs. Bromophenyl :

    • The pyridine nitrogen in the target compound may improve solubility or binding to metalloenzymes compared to purely aromatic analogs.

Neurotoxicity and Blood-Brain Barrier (BBB) Permeability

  • BMAA (2-Amino-3-(methylamino)propanoic acid): BBB Permeability: Low permeability-surface area product (2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) for neurotoxic effects . Implication: Bromopyridine derivatives may exhibit similar BBB limitations due to polar substituents.

Biological Activity

2-Amino-3-(3-bromopyridin-2-yl)propanoic acid, also known as (2S)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid, is an amino acid derivative characterized by a brominated pyridine ring and a propanoic acid backbone. Its molecular formula is C8_{8}H8_{8}BrN1_{1}O2_{2}, with a molecular weight of approximately 245.07 g/mol. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyridine moiety enhances binding affinity through hydrogen bonds and hydrophobic interactions, which are crucial for modulating enzyme activity and influencing metabolic pathways. This interaction profile suggests that the compound may act as both an inhibitor and activator of various enzymes, potentially leading to significant therapeutic effects in neurological contexts.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Modulation : The compound can influence the activity of specific enzymes, which may alter metabolic pathways.
  • Neurological Applications : Investigations into its effects on neurotransmitter systems suggest potential roles in treating conditions like depression and anxiety.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens.

Structure-Activity Relationship

The presence of the bromine atom in the structure of this compound imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This unique characteristic enhances its binding affinity and specificity towards biological targets, making it a valuable candidate in drug development.

Comparison with Structural Analogues

Compound NameStructural DifferenceUnique Properties
2-Amino-3-(3-chloropyridin-2-yl)propanoic acidChlorine instead of BromineDifferent reactivity due to chlorine's smaller size
2-Amino-3-(3-fluoropyridin-2-yl)propanoic acidFluorine instead of BromineFluorine's electronegativity influences interactions
2-Amino-3-(3-iodopyridin-2-yl)propanoic acidIodine instead of BromineIodine's larger size may affect binding affinity

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Neurological Studies : A study explored the compound's effects on neurotransmitter modulation in animal models, suggesting potential benefits in treating anxiety disorders. The findings indicated that the compound could enhance serotonin levels, providing a basis for further research into its antidepressant properties.
  • Antimicrobial Activity : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at levels indicating effective antimicrobial properties.

Pharmacokinetics and Pharmacodynamics

Ongoing research is focused on understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. Preliminary studies suggest that the compound has favorable absorption characteristics and may be metabolized efficiently within biological systems. Further investigations are required to fully elucidate its bioavailability and metabolic pathways.

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